molecular formula C16H12IN5 B11638913 5-(4-Iodophenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine

5-(4-Iodophenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B11638913
M. Wt: 401.20 g/mol
InChI Key: VPXSZJUFCYEMBY-UHFFFAOYSA-N
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Description

5-(4-iodophenyl)-7-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of tetrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both iodine and phenyl groups in its structure makes it an interesting subject for chemical research and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-iodophenyl)-7-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of β-enaminones with azides under specific conditions to form the tetrazolo[1,5-a]pyrimidine ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as copper salts to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(4-iodophenyl)-7-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

5-(4-iodophenyl)-7-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-iodophenyl)-7-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-iodophenyl)-7-phenyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of both iodine and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H12IN5

Molecular Weight

401.20 g/mol

IUPAC Name

5-(4-iodophenyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H12IN5/c17-13-8-6-11(7-9-13)14-10-15(12-4-2-1-3-5-12)22-16(18-14)19-20-21-22/h1-10,15H,(H,18,19,21)

InChI Key

VPXSZJUFCYEMBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=C(NC3=NN=NN23)C4=CC=C(C=C4)I

Origin of Product

United States

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